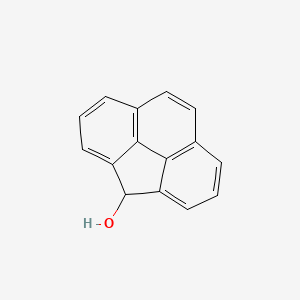
4H-Cyclopenta(def)phenanthren-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Cyclopenta(def)phenanthren-4-ol is a polycyclic aromatic hydrocarbon with a unique structure that includes a cyclopenta ring fused to a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4H-Cyclopenta(def)phenanthren-4-ol involves the cyclization of 4-fluoreneacetic acid chloride with aluminum chloride (AlCl3), followed by reduction to yield the desired compound . The overall yield from this method is approximately 40-50% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as cyclization and reduction reactions. The scalability of these methods would depend on optimizing reaction conditions and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta(def)phenanthren-4-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can further modify the compound, potentially leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as acetoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acetic anhydride for acetylation or ammonia for amination are commonly employed.
Major Products
Oxidation: 4H-Cyclopenta(def)phenanthren-4-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Acetoxy and amino derivatives.
Scientific Research Applications
4H-Cyclopenta(def)phenanthren-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta(def)phenanthren-4-ol involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it valuable in organic electronics.
Comparison with Similar Compounds
Similar Compounds
- Benzo(def)fluorene
- Methane, 4,5-phenanthrylene-
- Methylenephenanthrene
- Phenanthrene, 4,5-methylene-
- 4,5-Methylenephenanthrene
- 4,5-Phenanthrylenemethane
Uniqueness
4H-Cyclopenta(def)phenanthren-4-ol is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in organic electronics set it apart from other similar polycyclic aromatic hydrocarbons .
Properties
CAS No. |
64884-42-0 |
|---|---|
Molecular Formula |
C15H10O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-15-ol |
InChI |
InChI=1S/C15H10O/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8,15-16H |
InChI Key |
UWAIRMQUVIHZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C4=CC=CC(=C43)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
phenylsilane](/img/structure/B14491923.png)
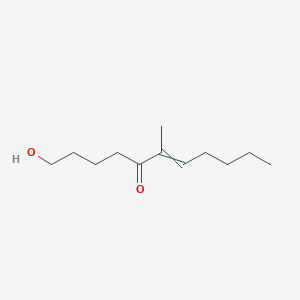
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)

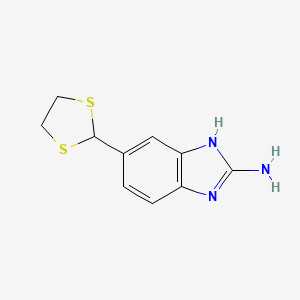
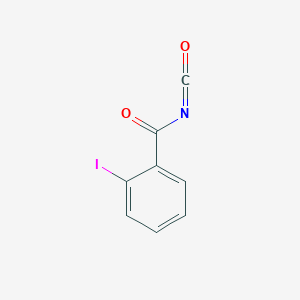
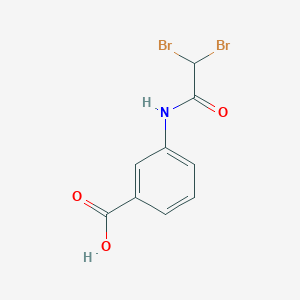
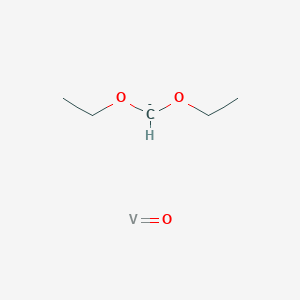
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
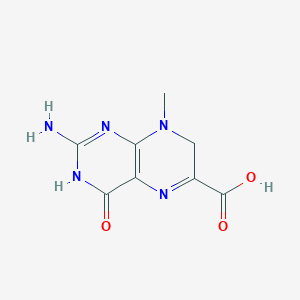
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
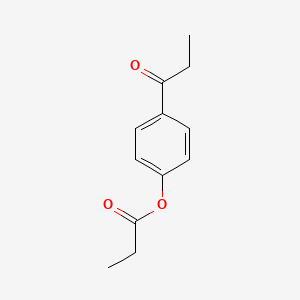
![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
